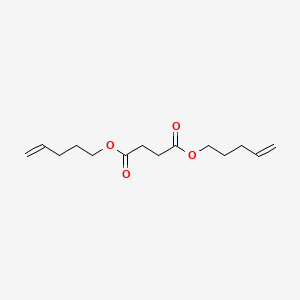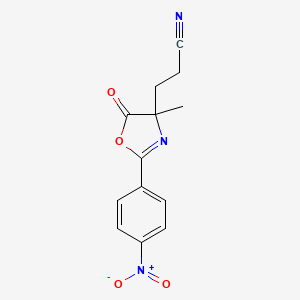
2-Adamantanecarbamic acid, ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Adamantanecarbamic acid, ethyl ester, hydrochloride is a chemical compound with a unique adamantane structure. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity. The compound is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride typically involves the esterification of 2-Adamantanecarboxylic acid with ethanol in the presence of an acid catalystThe reaction conditions usually include heating under reflux with a mineral acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Adamantanecarbamic acid, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2-Adamantanecarboxylic acid and ethanol.
Reduction: 2-Adamantanemethanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Adamantanecarbamic acid, ethyl ester, hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological molecules. The adamantane structure provides stability and enhances the compound’s ability to interact with its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Adamantanecarboxylic acid: The parent carboxylic acid of the ester.
2-Adamantanemethanol: The reduced form of the ester.
Adamantane: The basic hydrocarbon structure.
Uniqueness
2-Adamantanecarbamic acid, ethyl ester, hydrochloride is unique due to its ester functional group, which provides different reactivity compared to its parent carboxylic acid and alcohol derivatives. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
74525-99-8 |
|---|---|
Fórmula molecular |
C13H22ClNO2 |
Peso molecular |
259.77 g/mol |
Nombre IUPAC |
ethyl N-(2-adamantyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-2-16-13(15)14-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,2-7H2,1H3,(H,14,15);1H |
Clave InChI |
ITGREDGJGYQFTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1C2CC3CC(C2)CC1C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


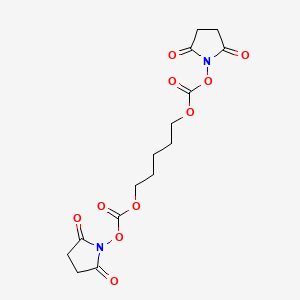
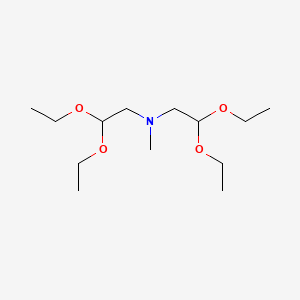

![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)

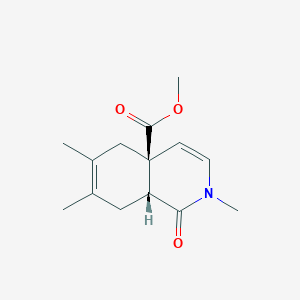
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
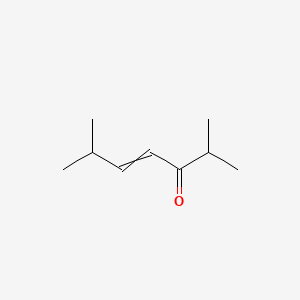
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)

